molecular formula C11H15ClN2O B1594420 6-Methoxytryptamine hydrochloride CAS No. 2736-21-2

6-Methoxytryptamine hydrochloride

Cat. No.: B1594420
CAS No.: 2736-21-2
M. Wt: 226.7 g/mol
InChI Key: ANTAOYZCCFNXOG-UHFFFAOYSA-N
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Description

6-Methoxytryptamine hydrochloride is a chemical compound that belongs to the class of tryptamines. It is a derivative of tryptamine, which is a naturally occurring monoamine alkaloid. This compound is closely related to the neurotransmitters serotonin and melatonin, and it has been shown to occur naturally in the body in low levels .

Mechanism of Action

Target of Action

6-Methoxytryptamine hydrochloride, also known as 3-(2-Aminoethyl)-6-methoxyindole hydrochloride, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts primarily as an agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors play a crucial role in various physiological processes, including mood regulation, sleep-wake cycle, and learning and memory .

Mode of Action

The compound interacts with its targets, the 5-HT receptors, by binding to them and activating downstream signaling pathways . This interaction results in changes in cellular functions and physiological responses. For instance, activation of the 5-HT2A receptor mediates the effects of psychedelics, including altered perceptions of reality .

Biochemical Pathways

Upon activation of the 5-HT receptors, several biochemical pathways are affected. These include the adenylate cyclase-cAMP signal transduction pathway, which is inhibited upon binding of the compound to the melatonin receptor type 1A . Additionally, the compound can influence other pathways modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors .

Pharmacokinetics

Related tryptamines are known to have rapid onset and short duration of action . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of 5-HT receptors by this compound can lead to profound changes in sensory perception, mood, and thought in humans . These effects are similar to those observed with other tryptamines and psychedelics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effects can be modulated by the physiological state of the individual, such as their metabolic rate and the presence of other substances in the body. Additionally, factors such as temperature and pH could potentially affect the stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxytryptamine hydrochloride can be achieved through several methods. One common method involves the reaction of 6-methoxyindole with formaldehyde and a reducing agent to form 6-methoxytryptamine, which is then converted to its hydrochloride salt . The reaction conditions typically involve the use of an acidic medium and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified through recrystallization or other purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxytryptamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: Substitution reactions can occur at the methoxy or amine groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can produce a variety of substituted tryptamine derivatives.

Scientific Research Applications

6-Methoxytryptamine hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

6-Methoxytryptamine hydrochloride is similar to other tryptamine derivatives such as:

Compared to these compounds, this compound is unique in its specific substitution pattern and its particular interactions with neurotransmitter receptors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(6-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9;/h2-3,6-7,13H,4-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTAOYZCCFNXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950061
Record name 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2736-21-2
Record name 1H-Indole-3-ethanamine, 6-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2736-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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